Thermal Decomposition Activation Energy – 4–5 kcal/mol Lower Barrier Than 1,1-Dimethyldisilane
In a head-to-head gas-phase kinetic study with butadiene as the silylene trapping agent, 1,1,2,2-tetramethyldisilane (TMDS) decomposes via a single 1,2-H shift channel eliminating Me₂Si: with Arrhenius parameters log A = 13.17 ± 0.24 and Eₐ = 47.42 ± 0.64 kcal/mol [1]. Under identical conditions, 1,1-dimethyldisilane (Me₂HSi–SiH₃) exhibits two primary dissociation channels with significantly higher barriers: channel 1 (eliminating SiH₂) Eₐ = 50.99 ± 0.59 kcal/mol and channel 2 (eliminating Me₂Si:) Eₐ = 51.79 ± 0.77 kcal/mol [1]. The 4.6 kcal/mol lower activation energy for TMDS means it reaches equivalent decomposition rates at temperatures approximately 40–50 °C lower, a critical advantage for low-thermal-budget CVD processes.
| Evidence Dimension | Activation energy (Eₐ) for primary thermal dissociation |
|---|---|
| Target Compound Data | Eₐ = 47.42 ± 0.64 kcal/mol; log A = 13.17 ± 0.24 (single channel, Me₂Si: elimination) |
| Comparator Or Baseline | 1,1-Dimethyldisilane: Channel 1 Eₐ = 50.99 ± 0.59 kcal/mol, log A = 15.50 ± 0.21; Channel 2 Eₐ = 51.79 ± 0.77 kcal/mol, log A = 13.18 ± 0.28 |
| Quantified Difference | ΔEₐ = 3.6–4.4 kcal/mol lower for TMDS; TMDS A-factor is ~200× smaller than channel 1 of 1,1-dimethyldisilane, reflecting entropic differences |
| Conditions | Gas-phase static reactor, 580–660 K, butadiene trapping, pressure ~10 Torr; Organometallics 1989, 8, 1964–1967 |
Why This Matters
A lower decomposition barrier enables SiC film deposition at reduced substrate temperatures, minimizing thermal damage to temperature-sensitive substrates and reducing process energy costs.
- [1] Nares, K. E.; Harris, M. E.; Ring, M. A.; O'Neal, H. E. Decomposition Kinetics of 1,1,2,2-Tetramethyldisilane and of 1,1-Dimethyldisilane. Organometallics 1989, 8, 1964–1967. DOI: 10.1021/om00110a019. View Source
